3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of furo[3,2-b]pyridines. This compound is characterized by its unique structure, which includes a furo[3,2-b]pyridine core, substituted with methoxybenzamido and methoxyphenyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving appropriate pyridine and furan derivatives. The methoxybenzamido and methoxyphenyl groups are then introduced through amide bond formation and aromatic substitution reactions, respectively. The reaction conditions often involve the use of strong bases, such as sodium hydride, and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques, such as recrystallization and chromatography, are also critical to obtaining the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: Aromatic substitution reactions can occur, particularly on the methoxyphenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic reagents like bromine (Br2) or nucleophilic reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial or anticancer effect. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide: shares structural similarities with other furo[3,2-b]pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(4-methoxybenzoyl)amino]-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-29-15-11-9-14(10-12-15)22(27)26-20-19-18(8-5-13-24-19)31-21(20)23(28)25-16-6-3-4-7-17(16)30-2/h3-13H,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFIVLLCEATGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(OC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.